![molecular formula C10H16Cl2O4 B14754942 2,2'-(Ethane-1,2-diyl)bis[4-(chloromethyl)-1,3-dioxolane] CAS No. 722-29-2](/img/structure/B14754942.png)
2,2'-(Ethane-1,2-diyl)bis[4-(chloromethyl)-1,3-dioxolane]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(Ethane-1,2-diyl)bis[4-(chloromethyl)-1,3-dioxolane] is a chemical compound known for its unique structure and properties It features two 1,3-dioxolane rings connected by an ethane-1,2-diyl bridge, with chloromethyl groups attached to the 4-position of each dioxolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Ethane-1,2-diyl)bis[4-(chloromethyl)-1,3-dioxolane] typically involves the reaction of ethylene glycol with formaldehyde and hydrochloric acid to form the dioxolane rings. The chloromethyl groups are introduced through a chloromethylation reaction, which involves the use of chloromethyl methyl ether or similar reagents under acidic conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(Ethane-1,2-diyl)bis[4-(chloromethyl)-1,3-dioxolane] undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with nucleophiles such as amines, thiols, and alcohols to form a variety of derivatives.
Oxidation and Reduction: The compound can be oxidized to form corresponding aldehydes or carboxylic acids, and reduced to form alcohols[][4].
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiolate, or primary amines in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various substituted dioxolanes, alcohols, aldehydes, and carboxylic acids, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
2,2’-(Ethane-1,2-diyl)bis[4-(chloromethyl)-1,3-dioxolane] has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Material Science: Employed in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Biological Studies: Investigated for its potential use in drug delivery systems and as a building block for bioactive compounds.
Industrial Applications: Utilized in the production of specialty chemicals and as a precursor for various industrial products.
Mécanisme D'action
The mechanism by which 2,2’-(Ethane-1,2-diyl)bis[4-(chloromethyl)-1,3-dioxolane] exerts its effects is primarily through its reactive chloromethyl groups. These groups can undergo nucleophilic substitution reactions, allowing the compound to form covalent bonds with various nucleophiles. This reactivity makes it a valuable intermediate in organic synthesis and material science .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-(Ethane-1,2-diyl)bis(4-chlorophenol): Similar in structure but with phenol groups instead of dioxolane rings.
Ethane-1,2-diyl bis(4-methylbenzenesulfonate): Features sulfonate groups instead of chloromethyl groups.
2,2-Bis(4-chlorophenyl)-1,1-dichloroethane: Contains chlorophenyl groups and is used in different applications.
Uniqueness
2,2’-(Ethane-1,2-diyl)bis[4-(chloromethyl)-1,3-dioxolane] is unique due to its dual dioxolane rings and reactive chloromethyl groups, which provide versatility in chemical reactions and applications. Its structure allows for the formation of a wide range of derivatives, making it a valuable compound in various fields of research and industry[15][15].
Propriétés
Numéro CAS |
722-29-2 |
|---|---|
Formule moléculaire |
C10H16Cl2O4 |
Poids moléculaire |
271.13 g/mol |
Nom IUPAC |
4-(chloromethyl)-2-[2-[4-(chloromethyl)-1,3-dioxolan-2-yl]ethyl]-1,3-dioxolane |
InChI |
InChI=1S/C10H16Cl2O4/c11-3-7-5-13-9(15-7)1-2-10-14-6-8(4-12)16-10/h7-10H,1-6H2 |
Clé InChI |
WHWWINQJQRHLSE-UHFFFAOYSA-N |
SMILES canonique |
C1C(OC(O1)CCC2OCC(O2)CCl)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


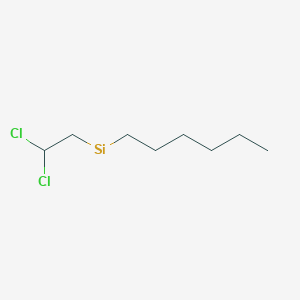

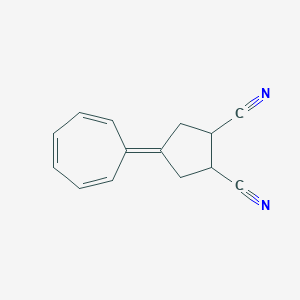
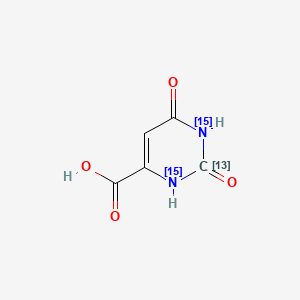
![benzo[c]phenanthrene;4-iodo-2,5,7-trinitrofluoren-9-one](/img/structure/B14754891.png)
![[(2R)-2-(6-benzamidopurin-9-yl)-2-[(2R)-1-[bis(4-methoxyphenyl)-phenylmethoxy]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropan-2-yl]oxyethyl] benzoate](/img/structure/B14754894.png)
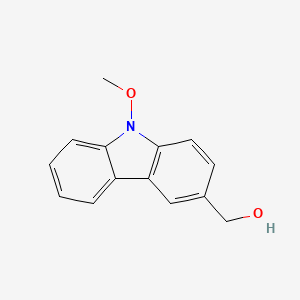
![N-[2-Amino-5-(diethylamino)phenyl]acetamide](/img/structure/B14754898.png)
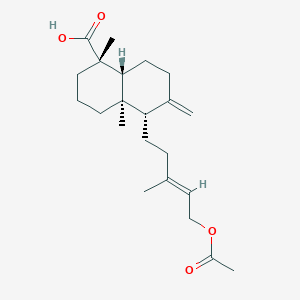
![10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B14754904.png)
![6-Chloro-5-methoxybenzo[d]isoxazole](/img/structure/B14754906.png)
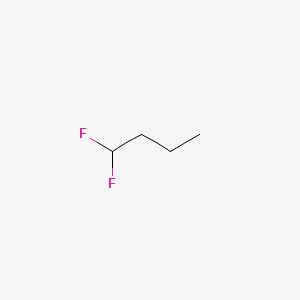
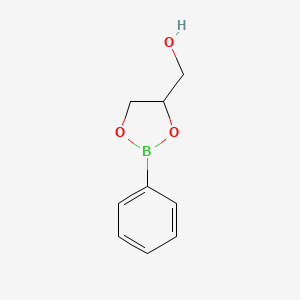
![(2S)-N-(Diphenylmethyl)-N,3,3-trimethyl-2-[[[[(1R,2R)-2-2,5-diphenyl-1H-pyrrol-1-yl)cyclohexyl]amino]thioxomethyl]amino]butanamide](/img/structure/B14754930.png)
